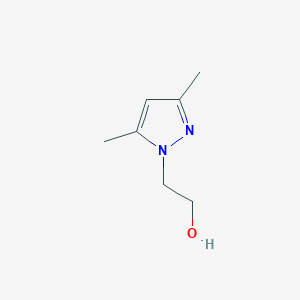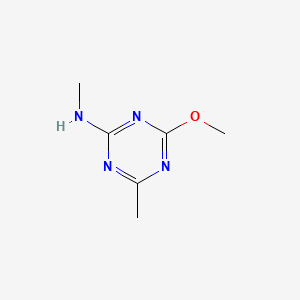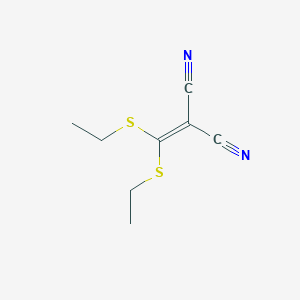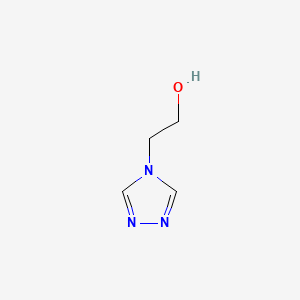
4-(2-Hydroxyethyl)-1,2,4-triazole
概要
説明
4-(2-Hydroxyethyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and potential applications in various fields including medicine and materials science. The hydroxyethyl group attached to the triazole ring is expected to influence the compound's physical, chemical, and biological properties, making it a subject of interest for researchers.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives is a topic of significant interest due to their potential applications. While the provided papers do not directly describe the synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazole, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 4-Methyl-5-phenyl-(1,2,4)-triazoles as selective inhibitors is discussed, highlighting the importance of structure-activity relationships in the development of triazole-based inhibitors . Additionally, a general method for synthesizing 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines is presented, which could potentially be adapted for the synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. Theoretical calculations, including density functional theory (DFT), are often used to predict the geometry, vibrational frequencies, and electronic properties of these molecules . For example, the molecular geometry and vibrational frequencies of a related compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, were calculated and showed good agreement with experimental values . Such studies are essential for understanding the behavior of 4-(2-Hydroxyethyl)-1,2,4-triazole at the molecular level.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by various substituents on the triazole ring. Theoretical studies can predict the chemical reactivity of these compounds using molecular electrostatic potential surfaces and electronic parameters . For instance, the dominance of the thione form over the thiol form of a triazole compound was revealed through spectral analyses, which has implications for the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The nonlinear optical properties of these compounds are of particular interest due to their potential applications in materials science. For example, the nonlinear optical properties of a related compound were found to be significantly greater than those of urea, a commercial nonlinear optical material . Additionally, the photophysical properties of triazole derivatives can be studied through spectroscopic methods, providing insights into their luminescent behavior .
科学的研究の応用
Smart Hydrogels
- Scientific Field : Materials Science
- Application Summary : Hydroxyethyl compounds are used in the synthesis of smart hydrogels. These hydrogels are responsive to different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : The first step in the synthesis of these hydrogels is preparing a stock solution of Acrylamide (AAm) and N,N’-Methylenebisacrylamide (MBAAm) in 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES). This is followed by mixing N-(3-dimethylaminopropyl)acrylamide (DMAPAAm) and N,N,N’,N’-tetramethylethylenediamine (TEMED) with the solution .
- Results or Outcomes : The resulting smart hydrogels exhibit excellent characteristics of reacting under different environmental conditions. They are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Catechol-Based Bioinspired Adhesive Hydrogels
- Scientific Field : Polymer Science
- Application Summary : Hydroxyethyl compounds are used in the synthesis of catechol-based copolymer hydrogels. These hydrogels have been developed following the strategy of incorporating catechol moieties into polymeric backbones .
- Methods of Application : The hydrogels are prepared via free radical copolymerization. 2-Hydroxyethyl methacrylate (HEMA) and acrylamide (AAm) are used as comonomers and N,N’-methylenebisacrylamide (MBA) and L-3,4-dihydroxyphenylalanine (DOPA) both as crosslinking agents at 0.1, 0.3, and 0.5 mol.-%, respectively .
- Results or Outcomes : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Adsorption of Contaminants in Water
- Scientific Field : Environmental Science
- Application Summary : Hydrogels have been used as potential adsorbents for the removal of contaminants from aqueous solutions .
- Methods of Application : Different particles can be chosen to encapsulate into hydrogels to improve the adsorption efficiency. The choice of particles depends on the type of pollutants and the approaching method .
- Results or Outcomes : The use of hydrogels for adsorption of contaminants in water has shown promising results in improving water quality .
Biomedical Applications
- Scientific Field : Biomedical Engineering
- Application Summary : Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility, making it desirable for different biomedical applications . This includes bone tissue regeneration, wound healing, cancer therapy (stimuli and non-stimuli responsive systems), and ophthalmic applications (contact lenses and ocular drug delivery) .
- Methods of Application : The specific methods of application vary depending on the specific biomedical application. For instance, in the case of contact lenses, pHEMA is used to create a soft, flexible, and oxygen-permeable lens .
- Results or Outcomes : The use of pHEMA in these applications has shown promising results, such as improved wound healing and effective drug delivery .
Degradable Polymers for Biomedical Applications
- Scientific Field : Polymer Science
- Application Summary : Poly (2-hydroxyethyl methacrylate) (PHEMA) is a widely used and researched biocompatible polymer, but lacks degradability. In this work, degradable and less toxic PHEMA with ester linkages in the backbone could be successfully made by radical copolymerization with cyclic ketene acetal .
- Methods of Application : The polymers were synthesized by radical copolymerization with cyclic ketene acetal .
- Results or Outcomes : The resulting polymers were significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations (100 mg mL −1). The polymers were hydrolytically degradable under basic conditions and also showed surface and bulk degradation using macrophages .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
将来の方向性
This would involve a discussion of unanswered questions about the compound and suggestions for future research.
For a specific compound, these analyses would require extensive laboratory research and are beyond my capabilities as an AI. However, I can help find and interpret research articles related to the compound. If you have a different compound or a more specific question about “4-(2-Hydroxyethyl)-1,2,4-triazole”, feel free to ask!
特性
IUPAC Name |
2-(1,2,4-triazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-7-3-5-6-4-7/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSYLAYVXLOORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216894 | |
| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-1,2,4-triazole | |
CAS RN |
66760-19-8 | |
| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066760198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




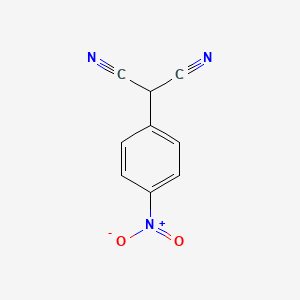
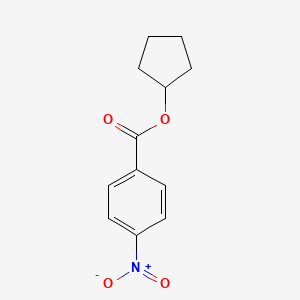



![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)



